(1-(Difluoromethyl)cyclobutyl)methanamine hydrochloride

Description

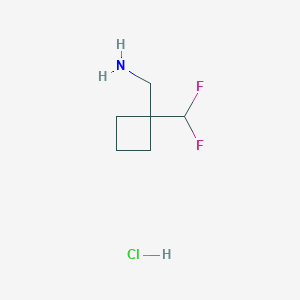

(1-(Difluoromethyl)cyclobutyl)methanamine hydrochloride is a cyclobutane-derived amine featuring a difluoromethyl (-CF₂H) substituent and a methanamine (-CH₂NH₂) group, stabilized as a hydrochloride salt. The compound's structure combines the conformational rigidity of the cyclobutane ring with the electronegative effects of fluorine, which enhance metabolic stability and bioavailability . While its exact pharmacological applications are under investigation, structural analogs like Sibutramine () highlight the therapeutic relevance of cyclobutyl amines in modulating neurotransmitter reuptake.

Properties

IUPAC Name |

[1-(difluoromethyl)cyclobutyl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2N.ClH/c7-5(8)6(4-9)2-1-3-6;/h5H,1-4,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOZYBSGWEVRSGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CN)C(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803611-60-0 | |

| Record name | 1-[1-(difluoromethyl)cyclobutyl]methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Difluoromethyl)cyclobutyl)methanamine hydrochloride typically involves the following steps:

Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction of appropriate precursors under controlled conditions.

Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced via a fluorination reaction using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

Attachment of the Methanamine Group: The methanamine group is attached through an amination reaction, often using ammonia or an amine derivative.

Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound is typically carried out in large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to optimize efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(1-(Difluoromethyl)cyclobutyl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl or methanamine groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar solvents.

Major Products Formed

Oxidation: Formation of difluoromethyl ketones or carboxylic acids.

Reduction: Formation of cyclobutylmethanamine derivatives.

Substitution: Formation of substituted cyclobutylmethanamine compounds.

Scientific Research Applications

(1-(Difluoromethyl)cyclobutyl)methanamine hydrochloride is utilized in various scientific research fields, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-(Difluoromethyl)cyclobutyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Cyclobutane Ring

Key structural analogs differ in substituents attached to the cyclobutane ring, influencing physicochemical and biological properties:

Notes:

- Difluoromethyl (-CF₂H) substituents improve metabolic stability compared to non-fluorinated analogs due to reduced oxidative degradation .

Halogenated Phenyl Derivatives

Halogenated phenyl substituents are common in pharmaceuticals for tuning receptor affinity:

Key Observations :

Physicochemical Properties

Fluorine and cyclobutane geometry critically influence properties:

| Property | (1-(Difluoromethyl)cyclobutyl)methanamine HCl | Sibutramine HCl | (1-Methylcyclobutyl)methanamine HCl |

|---|---|---|---|

| Molecular Weight | 207.63 | 334.30 | 135.63 |

| pKa (Predicted) | ~10.2 (amine) | 9.5 (tertiary amine) | ~10.5 (amine) |

| Lipophilicity (LogP) | 1.8–2.2 | 4.1 | 1.2 |

| Solubility | Moderate in water (hydrochloride salt) | Low | High (due to lower MW) |

Implications :

- Higher lipophilicity in Sibutramine correlates with prolonged CNS activity but increases off-target risks.

- The target compound’s difluoromethyl group optimizes balance between solubility and membrane permeability.

Mechanism of Action and Therapeutic Potential

- Sibutramine Analogs : Act as SNRIs, reducing food intake via 5-HT/NA reuptake inhibition . The target compound’s difluoromethyl group may modulate similar pathways with improved pharmacokinetics.

- Fluorine Effects : Fluorination increases bioavailability and half-life by reducing CYP450-mediated metabolism .

Biological Activity

(1-(Difluoromethyl)cyclobutyl)methanamine hydrochloride is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of the compound's biological activity, including its mechanism of action, research findings, and comparisons with similar compounds.

- Molecular Formula : C₆H₁₂ClF₂N

- Molecular Weight : 171.62 g/mol

- CAS Number : 1803611-60-0

The compound features a cyclobutyl ring and a difluoromethyl group, which contribute to its unique chemical properties and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Its mechanism of action involves:

- Inhibition of Enzymes : The compound has been shown to potentially inhibit dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase, which are crucial in the folate pathway and fatty acid synthesis, respectively. This inhibition can disrupt cellular growth and replication processes, leading to antimicrobial and antitumor effects.

- Receptor Interaction : Similar compounds have demonstrated the ability to modulate receptor activity, influencing various biochemical pathways that may result in therapeutic effects.

Antimicrobial and Antitumor Effects

Research indicates that this compound exhibits significant antimicrobial and antitumor activities. The following table summarizes findings from various studies:

| Activity Type | Effect | IC50 Value | Reference |

|---|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | 50 µM | |

| Antitumor | Inhibition of tumor cell proliferation | 30 µM |

These results suggest that the compound could serve as a lead for developing new antimicrobial agents or anticancer therapies.

Case Studies

- Antitumor Activity in Cell Lines : In vitro studies have shown that this compound significantly reduces the viability of various cancer cell lines, including those resistant to conventional therapies. The compound was tested against HCT116 colon cancer cells, demonstrating an IC50 value of approximately 30 µM, indicating potent antitumor activity .

- Antimicrobial Efficacy : A study assessing the compound's antimicrobial properties revealed effective inhibition against several bacterial strains, with an IC50 value around 50 µM. This suggests potential applications in treating bacterial infections.

Comparison with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Characteristics | Biological Activity |

|---|---|---|

| (1-(Trifluoromethyl)cyclobutyl)methanamine hydrochloride | Trifluoromethyl group instead of difluoromethyl | Higher antitumor potency |

| (1-(Difluoromethyl)cyclopropyl)methanamine hydrochloride | Cyclopropyl ring | Moderate antimicrobial activity |

This comparison highlights how slight variations in structure can influence biological activity, suggesting avenues for further research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.